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These application notes provide a comprehensive overview and detailed protocols for the

immunohistochemical (IHC) detection of Fibroblast Growth Factor Receptor 2 (FGFR2) in

formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Accurate assessment of FGFR2

protein expression is critical for cancer research and the development of targeted therapies.

Introduction to FGFR2 in Oncology
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial

role in various cellular processes, including proliferation, differentiation, migration, and

apoptosis.[1][2] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as

gene amplification, mutations, or protein overexpression, is implicated in the pathogenesis of

several cancers, including gastric, breast, lung, and cholangiocarcinoma.[3][4][5] Consequently,

FGFR2 has emerged as a significant therapeutic target. Immunohistochemistry is a widely

used method to assess FGFR2 protein expression in tumor tissues, providing valuable insights

for both preclinical research and clinical trials.
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Upon binding of its ligand, primarily fibroblast growth factors (FGFs), FGFR2 dimerizes and

undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation

triggers a cascade of downstream signaling pathways that are central to cancer cell behavior.

The primary signaling cascades initiated by FGFR2 include the RAS-MAPK, PI3K-AKT, PLCγ,

and JAK-STAT pathways.[3][6][7] Aberrant activation of these pathways can lead to

uncontrolled cell growth, survival, and invasion.
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Caption: Simplified FGFR2 Signaling Pathway in Cancer.
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Quantitative Data Summary
The expression of FGFR2 varies significantly across different tumor types and within subtypes.

The following tables summarize representative data on FGFR2 expression and its prognostic

significance from various studies.

Table 1: FGFR2 Expression in Different Cancer Types

Cancer Type N
FGFR2
Positivity (%)

Method Reference

Gastric Cancer 173
88.4% (Score 1-

4)
IHC [4]

Gastric Cancer 493 49.1% IHC [8]

HER2-Positive

Gastric Cancer
22 63.6% IHC [9]

Breast Cancer -
Lower in HER2-

positive subtypes
IHC/mRNA [10]

Non-Small Cell

Lung Cancer
321

High expression

in most tumors
IHC [11]

Cholangiocarcino

ma
-

High specificity

with genomic

alterations

IHC [12]

Table 2: Correlation of FGFR2 Expression with Clinicopathological Features
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Cancer Type Correlation Significance Reference

Gastric Cancer

Associated with lower

tumor grade and

intestinal phenotype

p≤0.0001 [8]

Gastric Cancer

(Diffuse-type)

Negative correlation

with patient outcome
p = 0.004 [8]

HER2-Positive Gastric

Cancer

Poorer prognosis in

FGFR2-positive group
p = 0.027 [9]

Breast Cancer
Higher expression in

ER-positive tumors
Significant [10]

Experimental Protocols
Principle of the Method
This protocol outlines the immunohistochemical staining of FGFR2 in FFPE tissue sections.

The procedure involves deparaffinization and rehydration of the tissue, followed by antigen

retrieval to unmask the epitope. A primary antibody specific to FGFR2 is then applied, followed

by a detection system that typically uses a secondary antibody conjugated to an enzyme (e.g.,

horseradish peroxidase) and a chromogen to visualize the antigen-antibody complex.

Materials and Reagents
FFPE tumor tissue sections (4-5 µm) on charged slides

Xylene or xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[13][14]

Peroxidase/Alkaline Phosphatase blocking solution

Protein block solution (e.g., normal goat serum)
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Primary Antibody: Anti-FGFR2 antibody (See Table 3 for examples)

Polymer-based detection system (e.g., HRP-conjugated secondary antibody)

Chromogen (e.g., DAB)

Hematoxylin counterstain

Mounting medium

Positive and negative controls

Table 3: Examples of Commercially Available Anti-FGFR2 Antibodies for IHC

Provider
Catalog
Number

Type Host
Validated
Applications

Abcam

ab289968

(Clone:

EPR24075-418)

Monoclonal Rabbit

IHC-P, WB, Flow

Cytometry, IP,

ICC/IF

Thermo Fisher

Scientific
PA5-14651 Polyclonal Rabbit

IHC-P, WB,

ICC/IF, Flow

Cytometry

Sigma-Aldrich SAB4500889 Polyclonal Rabbit IHC, WB

Abcam
ab58201 (Clone:

1G3)
Monoclonal Mouse IHC-P

Staining Procedure
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Caption: General Immunohistochemistry Workflow for FGFR2 Staining.
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Deparaffinization and Rehydration:

Immerse slides in xylene (or substitute) for 3 changes of 5 minutes each.[13]

Transfer slides through 2 changes of 100% ethanol for 3 minutes each.[13]

Transfer slides through 2 changes of 95% ethanol for 3 minutes each.[13]

Rinse in deionized water for 5 minutes.

Antigen Retrieval:

Perform Heat-Induced Epitope Retrieval (HIER).[14] The choice of buffer can be critical

and may require optimization. A common starting point is 10 mM Sodium Citrate buffer

with 0.05% Tween 20, pH 6.0.[13]

Pre-heat the retrieval solution to 95-100°C.

Immerse the slides in the hot retrieval solution and incubate for 15-30 minutes.[13][14]

Allow slides to cool in the buffer for at least 20 minutes at room temperature.

Rinse slides in deionized water.

Staining:

Incubate slides with a peroxidase blocking reagent for 10 minutes to quench endogenous

peroxidase activity.

Rinse with wash buffer (e.g., PBS or TBS).

Apply a protein blocking solution (e.g., normal serum from the same species as the

secondary antibody) and incubate for 20 minutes to reduce non-specific binding.

Drain the blocking solution and apply the primary anti-FGFR2 antibody diluted in antibody

diluent. Incubate for 30-60 minutes at room temperature or overnight at 4°C, as

recommended by the antibody datasheet.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5675618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675618/
https://www.ptglab.com/support/immunohistochemistry-protocol/ihc-antigen-retrieval/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675618/
https://www.ptglab.com/support/immunohistochemistry-protocol/ihc-antigen-retrieval/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12779818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rinse with wash buffer.

Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room

temperature.

Rinse with wash buffer.

Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired

stain intensity is reached (monitor under a microscope).

Rinse with deionized water to stop the reaction.

Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the hematoxylin in running tap water or a bluing reagent.

Dehydrate the slides through graded ethanols and clear in xylene.

Mount a coverslip using a permanent mounting medium.

Quality Control
Positive Control: Use tissue known to express FGFR2. Non-neoplastic skin tissue can serve

as a good system-level control, exhibiting weak to moderate membrane staining on the basal

epithelium.[15]

Negative Control: Omit the primary antibody to check for non-specific staining from the

detection system. Additionally, tissue known to be negative for FGFR2 can be used.

Interpretation and Scoring
FGFR2 staining is typically observed in the cytoplasm and/or on the cell membrane. Scoring

should be performed by a trained pathologist and can be semi-quantitative.

Staining Intensity: Scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate,

3+ = strong).[8][15][16]
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Percentage of Positive Cells: The percentage of tumor cells showing any specific staining is

recorded.

H-Score (Histoscore): A common method to combine intensity and percentage is the H-score,

calculated as follows: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)] The

H-score ranges from 0 to 300.[8][17]

Defining Positivity: The cutoff for defining a tumor as "FGFR2 positive" or "overexpressing"

must be clearly defined for each study. For example, some studies define FGFR2b

overexpression as moderate (2+) to strong (3+) membranous staining in a certain percentage

of tumor cells (e.g., ≥10%).[15][18]
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Issue Possible Cause Suggested Solution

No Staining Inactive primary antibody
Use a new antibody aliquot;

check storage conditions.

Insufficient antigen retrieval
Optimize HIER time,

temperature, or buffer pH.

Incorrect antibody

concentration
Titrate the primary antibody.

Weak Staining Low antibody concentration

Increase antibody

concentration or incubation

time.

Suboptimal antigen retrieval Optimize HIER conditions.

Old chromogen
Use freshly prepared

chromogen.

High Background Non-specific antibody binding
Increase blocking time; use

appropriate blocking serum.

Insufficient rinsing
Ensure thorough rinsing

between steps.

High antibody concentration
Decrease primary antibody

concentration.

Endogenous peroxidase

activity

Ensure adequate peroxidase

blocking.

Tissue Damage Harsh antigen retrieval
Reduce HIER temperature or

time.

Conclusion
Immunohistochemical analysis of FGFR2 expression is a valuable tool in cancer research and

clinical practice. Adherence to a validated and standardized protocol, including appropriate

controls and a clear scoring methodology, is essential for obtaining reliable and reproducible
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results. These application notes provide a framework to assist researchers in the successful

implementation of FGFR2 IHC in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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